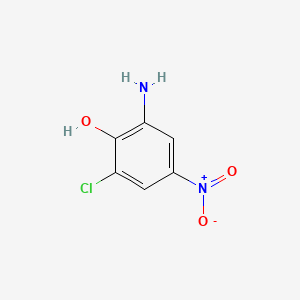

5-氯-4-甲氧基吡啶-2-胺

描述

5-Chloro-4-methoxypyridin-2-amine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a methoxy group, and an amine group. While the specific compound is not directly studied in the provided papers, related compounds with similar substitutions on the pyridine ring have been synthesized and analyzed, which can provide insights into the properties and reactivity of 5-Chloro-4-methoxypyridin-2-amine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions including chlorination, nitration, amination, and other substitution reactions. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved chlorination and aminisation from a pyrimidine precursor . Similarly, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine included substitution, oxidation, nitration, and ammoniation steps . These methods could potentially be adapted for the synthesis of 5-Chloro-4-methoxypyridin-2-amine.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of pyridine derivatives. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed by X-ray diffraction . The molecular structure of pyridine derivatives is also investigated using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These techniques could be applied to analyze the molecular structure of 5-Chloro-4-methoxypyridin-2-amine.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted pyridines can be quite diverse. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids was examined, indicating potential for further substitution reactions . The nitration of secondary amines with 4-chloro-5-methoxy-2-nitropyridazin-3-one demonstrated the transfer potential of the nitro group . These studies suggest that 5-Chloro-4-methoxypyridin-2-amine could undergo various chemical reactions, including further nitration, halogenation, and nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing solvent-dependent emission spectra . The compound 4-chloro-6-methoxypyrimidin-2-amine formed hydrogen-bonded tapes in its crystal structure, which could affect its solubility and reactivity . The electronic properties, such as charge distribution and dipole moment, are also important, as seen in the study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine . These properties would be relevant for 5-Chloro-4-methoxypyridin-2-amine and could be studied using similar methods.

科学研究应用

抗疟疾研究

- 抗疟疾活性: 已研究了 5-氯-4-甲氧基吡啶-2-胺衍生物的潜在抗疟疾特性。Barlin 和 Tan (1984) 从 3-氨基吡啶-2-羧酸乙酯合成了 N4-取代的 1,5-萘啶-4-胺,以评估它们的抗疟疾活性。然而,这些衍生物在针对小鼠中的温氏疟原虫的初步体内测试中,与现有药物如氯喹或伯喹相比,并未显示出显着的抗疟疾活性 (Barlin & Tan, 1984)。

硝化研究

- 仲胺的 N-硝化: Park 等人 (2003) 探索了使用 4-氯-5-甲氧基-2-硝基吡哒嗪-3-酮对仲胺进行 N-硝化。这项研究表明,5-甲氧基衍生物如 5-甲氧基 (2b) 表现出优异的硝基转移潜力。在温和的中性条件下,用这些化合物进行 N-硝化会产生良好的相应 N-硝胺收率 (Park et al., 2003)。

亲核胺化

- 氨基吡啶的开发: Pang、Kaga 和 Chiba (2018) 开发了一种新的甲氧基吡啶亲核胺化方案,包括在碘化锂存在下使用氢化钠的 5-氯-4-甲氧基吡啶-2-胺衍生物。该方法为各种潜在具有药用价值的氨基吡啶提供了简洁的途径 (Pang, Kaga, & Chiba, 2018)。

药物化学

- 拮抗剂的代谢物分析: Sato 等人 (2016) 从猴尿样品中鉴定出 TAK-259(一种选择性 α1D 肾上腺素受体拮抗剂)的代谢物。该代谢物的结构,2-氨基-5-氯-1-[5-氯-2-(甲基磺酰基)苄基]-4-氧代-1,4-二氢吡啶-3-甲酰胺,通过 NMR 解析,并通过 4-甲氧基吡啶-2-胺的烷基化合成 (Sato et al., 2016)。

化学合成和分析

- 胺化催化: Ji、Li 和 Bunnelle (2003) 报告了由钯-三芳基膦复合物催化的多卤代吡啶(包括与 5-氯-4-甲氧基吡啶-2-胺相关的那些)的选择性胺化。这项研究表明,在胺化过程中具有高收率和优异的化学选择性 (Ji, Li, & Bunnelle, 2003)。

安全和危害

作用机制

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation

Biochemical Pathways

As a component in Suzuki–Miyaura coupling reactions, it may influence the formation of carbon–carbon bonds .

Result of Action

In the context of Suzuki–Miyaura coupling reactions, it may contribute to the formation of carbon–carbon bonds .

属性

IUPAC Name |

5-chloro-4-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNVJFNMIOKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674015 | |

| Record name | 5-Chloro-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methoxypyridin-2-amine | |

CAS RN |

662117-63-7 | |

| Record name | 5-Chloro-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)

![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)

![(S)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029375.png)